Engineering Molecular Complexity: A Technical Whitepaper on 8-Oxa-5-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery
Engineering Molecular Complexity: A Technical Whitepaper on 8-Oxa-5-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry[1]. Among these advanced building blocks, 8-oxa-5-azaspiro[3.5]nonane hydrochloride emerges as a highly privileged spirocyclic amine. Serving as a conformationally restricted bioisostere for morpholine, this compound offers profound advantages in modulating pharmacokinetics, metabolic stability, and target selectivity[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the mechanistic causality behind its structural advantages and providing a self-validating protocol for its synthetic integration.
Physicochemical Profiling & Causality
Understanding the baseline properties of 8-oxa-5-azaspiro[3.5]nonane hydrochloride is critical for its successful integration into synthetic pipelines. The choice to utilize the hydrochloride salt rather than the free base is a deliberate operational strategy. Free base spirocyclic amines of low molecular weight are often volatile, prone to rapid atmospheric oxidation, and can present as intractable oils. The HCl salt enforces a highly crystalline, thermodynamically stable lattice, ensuring batch-to-batch reproducibility and precise stoichiometric weighing[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Implication |
| Chemical Name | 8-Oxa-5-azaspiro[3.5]nonane hydrochloride | Standard IUPAC nomenclature |
| CAS Registry Number | 1147107-82-1 | Unique identifier for the stable HCl salt form[3] |
| Molecular Formula | C₇H₁₄ClNO | Represents the protonated amine and chloride counterion |
| Molecular Weight | 163.64 g/mol | Low MW preserves ligand efficiency in Fragment-Based Drug Design |
| Physical State | Crystalline Solid | HCl salt prevents volatility and oxidative degradation |
Structural Chemistry & The Bioisosteric Rationale
Morpholine is ubiquitous in FDA-approved drugs due to its favorable balance of aqueous solubility and lipophilicity. However, its electron-rich oxygen and adjacent methylene carbons are highly susceptible to Cytochrome P450 (CYP450)-mediated α-oxidation, which leads to rapid ring-opening and systemic clearance[2].
By replacing the standard morpholine ring with the 8-oxa-5-azaspiro[3.5]nonane system, medicinal chemists achieve three critical mechanistic upgrades:
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Fsp³ Maximization : The introduction of the spiro-fused cyclobutane ring increases the fraction of sp³ carbons. This forces the molecule into a defined 3D vector, reducing non-specific hydrophobic interactions that frequently cause hERG channel toxicity[1].
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Steric Shielding : The cyclobutane moiety provides a precise steric bulk adjacent to the nitrogen atom. This physical barrier sterically hinders the approach of CYP450 active sites, drastically reducing the rate of oxidative metabolism without adding excessive molecular weight[2].
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Basicity Modulation : The spiro-fusion subtly alters the nitrogen's lone-pair availability, tuning the pKa to optimize the compound's LogD at physiological pH, thereby enhancing membrane permeability[4].
Logical flow of bioisosteric replacement from morpholine to a spirocyclic scaffold.
Experimental Methodology: Palladium-Catalyzed C-N Cross-Coupling
To integrate 8-oxa-5-azaspiro[3.5]nonane into an Active Pharmaceutical Ingredient (API) scaffold, a Buchwald-Hartwig amination is the industry standard[5]. The following protocol is a self-validating system designed to maximize yield while mitigating the inherent challenges of using an HCl salt in cross-coupling.
Objective : Coupling of 8-oxa-5-azaspiro[3.5]nonane with an aryl/heteroaryl halide to form a functionalized intermediate.
Step-by-Step Protocol:
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Reagent Preparation & Stoichiometry : In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 8-oxa-5-azaspiro[3.5]nonane hydrochloride (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.5 eq)[6].
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Causality : A 2.5 eq excess of Cs₂CO₃ is mandatory. Exactly 1.0 eq is consumed immediately to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 1.5 eq is required to deprotonate the intermediate palladium-amine complex during the catalytic cycle and drive the reaction to completion.
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Catalyst Loading : Add a palladium precatalyst (e.g., Pd-PEPPSI or RuPhos Pd G3, 0.05 eq)[5].
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Solvent Addition & Degassing : Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the aryl halide). Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.
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Causality : Dioxane is selected because its boiling point (101 °C) safely accommodates the required thermal energy without degrading the catalyst. Degassing is critical as Pd(0) intermediates are highly susceptible to irreversible oxidation by dissolved O₂.
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Thermal Activation : Seal the flask and stir vigorously at 80–85 °C for 18 hours[6].
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Workup & Isolation : Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite® 521[5].
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Causality : The reaction generates insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and palladium black. Direct concentration without Celite filtration leads to product sequestration within the salt matrix and complicates downstream chromatographic purification. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
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Standard Buchwald-Hartwig amination workflow for 8-Oxa-5-azaspiro[3.5]nonane hydrochloride.
Conclusion
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is more than a simple building block; it is a strategic tool for overcoming metabolic liabilities inherent to traditional heterocycles. By understanding the causality behind its physical stability (as an HCl salt) and its structural geometry (spiro-fusion), drug development professionals can systematically engineer safer, more efficacious therapeutics.
References
- Title: 602326-48-7 | 8-Oxa-5-azaspiro[3.
- Title: US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
- Title: WO2022130270A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
- Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL
- Title: BOOK OF ABSTRACTS (Spirocyclic Amines)
- Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ResearchGate URL
Sources
- 1. schenautomacao.com.br [schenautomacao.com.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 602326-48-7|8-Oxa-5-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]
- 6. WO2022130270A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)- quinoline-4-carboxamides - Google Patents [patents.google.com]
